4-fluoro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide
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Overview
Description
4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that features a benzamide core substituted with fluorine and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-fluorobenzoic acid with an appropriate amine under dehydrating conditions.
Attachment of Furan Rings: The furan rings are introduced via nucleophilic substitution reactions. The furan-2-ylmethyl and 5-methylfuran-2-ylmethyl groups are attached to the nitrogen atoms of the benzamide core using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The fluorine atom on the benzamide core can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Dihydrofuran derivatives
Substitution: Various substituted benzamides
Scientific Research Applications
4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The furan rings and fluorine atom contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-FLUORO-N-[(FURAN-2-YL)METHYL]BENZAMIDE
- N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE
- 4-FLUORO-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE
Uniqueness
4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both furan-2-ylmethyl and 5-methylfuran-2-ylmethyl groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C18H16FNO3 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
4-fluoro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide |
InChI |
InChI=1S/C18H16FNO3/c1-13-4-9-17(23-13)12-20(11-16-3-2-10-22-16)18(21)14-5-7-15(19)8-6-14/h2-10H,11-12H2,1H3 |
InChI Key |
RNUPEKMAHNBAKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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